Nolatrexed dihydrochloride is a non-classical, lipid-soluble antifolate compound [, ]. This classification stems from its ability to directly target thymidylate synthase (TS) [, ]. Unlike classical antifolates, its lipophilic nature allows it to bypass typical resistance mechanisms such as impaired transport or decreased polyglutamylation []. Nolatrexed dihydrochloride has garnered significant interest in scientific research for its potential as an antitumor agent, particularly in treating various cancers [, , , , ].
Direct Conversion of 4-Bromo-5-methylisatin: This method involves a three-step process starting with the conversion of 4-bromo-5-methylisatin to the methyl anthranilate using potassium peroxydisulfate and sodium methoxide []. Subsequent steps include a Baeyer-Villiger reaction, esterification, cyclization with chloroformamidine hydrochloride, an Ullmann reaction using potassium carbonate instead of sodium hydride, and salt formation [, ]. Notably, this method utilizes sodium sulfide for efficient copper removal under nearly neutral conditions, replacing the use of hydrogen sulfide in methanol, which requires strongly acidic conditions [].
Sandmeyer Reaction and Oxidative Decyclization: This alternative approach begins with 2-bromo-4-nitrobenzene and proceeds through a Sandmeyer reaction, followed by oxidative decyclization, cyclization, an Ullmann reaction, and finally, acidification to yield nolatrexed dihydrochloride [].
Nolatrexed dihydrochloride acts as a potent and specific inhibitor of thymidylate synthase (TS) [, , ]. TS is a critical enzyme in the de novo synthesis of thymidylate, a nucleotide essential for DNA replication and repair []. By binding to the folate site of TS, nolatrexed dihydrochloride prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), ultimately inhibiting DNA synthesis and leading to cell death [, ]. Its lipophilic nature facilitates passive diffusion across cell membranes, allowing it to reach intracellular TS more effectively than hydrophilic antifolates [, ]. This mechanism of action makes nolatrexed dihydrochloride particularly relevant for targeting rapidly dividing cancer cells that rely heavily on de novo thymidylate synthesis [].
In vitro Studies: Nolatrexed dihydrochloride exhibits significant antiproliferative activity against various cancer cell lines, including S-180 sarcoma [, , ], hepatocellular carcinoma (HCC) cell lines like HepG2 and QSG7703 [], and human colon adenocarcinoma cells (HT29) []. Studies also demonstrate its potential synergistic effects when combined with other anti-cancer agents like sodium phenylbutyrate [] and 5-azacytidine [].
In vivo Studies: Research in mice models demonstrates nolatrexed dihydrochloride's ability to inhibit tumor growth in various cancer models, including S-180 sarcoma [], H22 hepatocarcinoma [, ], and EAC tumors []. Notably, long-circulating liposomal formulations of nolatrexed dihydrochloride have shown prolonged antitumor effects [].
Clinical Trials: Nolatrexed dihydrochloride has undergone various phases of clinical trials. Phase I trials determined a maximum tolerated dose (MTD) for its continuous intravenous infusion [, ], highlighting myelosuppression, gastrointestinal dysfunction, and mucositis as dose-limiting toxicities []. Subsequent Phase II trials focused on its efficacy in treating advanced hepatocellular carcinoma [, , , , ], with a focus on determining its efficacy as a single agent.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: